molecular formula C17H21N3O3S B2857946 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one CAS No. 2034523-25-4

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one

Cat. No.: B2857946
CAS No.: 2034523-25-4
M. Wt: 347.43
InChI Key: YPGANUNRVNRLGU-UHFFFAOYSA-N
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Description

1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity

The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N3O3SC_{15}H_{18}N_3O_3S, with a molecular weight of approximately 342.39 g/mol. The structure features an azetidine ring substituted with a sulfonyl group, an imidazole moiety, and an o-tolyl group which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole and azetidine derivatives exhibit significant antimicrobial properties. For instance, derivatives related to the imidazole structure have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonyl group in the structure may enhance this activity by increasing the compound's polarity and solubility.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on similar imidazole derivatives have reported effective inhibition of cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and HeLa (cervical cancer) cells. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Cell Line IC50 Value (µg/mL)
MCF-70.0585
HT-290.00217
HeLa0.0692

Anti-inflammatory Activity

Compounds with imidazole rings are frequently associated with anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. In vitro studies have demonstrated that similar compounds can reduce inflammation markers in cell cultures .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The imidazole moiety can interact with various receptors, potentially modulating signaling pathways associated with cancer cell proliferation.
  • Membrane Disruption : Some studies suggest that azetidine derivatives can disrupt bacterial membranes, leading to cell lysis .

Case Studies

Several studies have explored the efficacy of compounds related to our target molecule:

  • Study on Anticancer Activity : A series of imidazole derivatives were tested against multiple cancer cell lines, revealing that modifications in the side chains significantly influenced their potency. One derivative showed an IC50 value of 0.0057 µg/mL against MCF-7 cells, outperforming traditional chemotherapeutics .
  • Antimicrobial Efficacy : Research highlighted that specific azetidine derivatives demonstrated strong antibacterial effects against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Properties

IUPAC Name

1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(2-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13-5-3-4-6-14(13)7-8-16(21)20-11-15(12-20)24(22,23)17-18-9-10-19(17)2/h3-6,9-10,15H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGANUNRVNRLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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